3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2,3-dimethylphenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another compound with a similar bicyclic structure, used in polymerization reactions.
2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid: A related compound with similar chemical properties.
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H24N2O4/c1-12-4-3-5-14(13(12)2)21-8-10-22(11-9-21)19(23)17-15-6-7-16(26-15)18(17)20(24)25/h3-7,15-18H,8-11H2,1-2H3,(H,24,25) |
InChI Key |
IGDJUVKHKVQMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3C4C=CC(C3C(=O)O)O4)C |
Origin of Product |
United States |
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